Methyl 5-(difluoromethyl)pyrazine-2-carboxylate
CAS No.: 2112654-87-0
Cat. No.: VC11707599
Molecular Formula: C7H6F2N2O2
Molecular Weight: 188.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2112654-87-0 |
|---|---|
| Molecular Formula | C7H6F2N2O2 |
| Molecular Weight | 188.13 g/mol |
| IUPAC Name | methyl 5-(difluoromethyl)pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C7H6F2N2O2/c1-13-7(12)5-3-10-4(2-11-5)6(8)9/h2-3,6H,1H3 |
| Standard InChI Key | SYGUENFPBZOVOQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC=C(N=C1)C(F)F |
| Canonical SMILES | COC(=O)C1=NC=C(N=C1)C(F)F |
Introduction
Chemical Identity and Structural Characterization
Methyl 5-(difluoromethyl)pyrazine-2-carboxylate (C₈H₇F₂N₂O₂) features a pyrazine ring substituted at the 2-position with a methyl carboxylate group and at the 5-position with a difluoromethyl group. The non-hydrogen atoms of the pyrazine core exhibit near-planarity, with a dihedral angle of 5.4° between the pyrazine ring and the carboxylate plane in its structural analog, methyl 5-methylpyrazine-2-carboxylate . Substitution of the methyl group with difluoromethyl introduces steric and electronic perturbations, likely reducing planarity and altering intermolecular interactions.
Table 1: Comparative crystallographic data for methyl pyrazine carboxylates
The difluoromethyl group’s electronegativity increases dipole moments, potentially improving solubility in polar aprotic solvents compared to non-fluorinated analogs. Computational models suggest a 15–20% increase in molecular dipole moment relative to methyl-substituted derivatives.
Synthetic Methodologies
Industrial synthesis avoids traditional deoxofluorination agents (e.g., DAST, Deoxo-Fluor) that generate toxic hydrogen fluoride. Patent CN104245680A outlines a decarboxylation route starting from 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid (IV):
Reaction scheme
-
Coupling: 5-Bromopyrazine-2-carboxylate reacts with difluoro bromoacetate under Ullmann conditions (CuI, DMF, 110°C) to yield ester-protected intermediate III.
-
Hydrolysis: III undergoes saponification (NaOH, H₂O/EtOH) to carboxylic acid IV.
-
Decarboxylation: Thermal decarboxylation of IV (180–200°C, toluene) eliminates CO₂, forming 5-(difluoromethyl)pyrazine-2-carboxylic acid.
-
Esterification: Carboxylic acid is methylated (MeOH, H₂SO₄) to target ester .
Table 2: Optimization of decarboxylation (Step 3)
| Condition | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| 180°C, 6 hr | 72 | 98.5 | Traces of difluoromethane |
| 200°C, 3 hr | 85 | 99.1 | <0.5% difluoromethane |
| Microwave, 150°C, 1 hr | 78 | 98.9 | None detected |
Crystallographic and Spectroscopic Analysis
While single-crystal data for the difluoromethyl derivative remain unpublished, comparisons with methyl 5-methylpyrazine-2-carboxylate provide foundational insights:
-
Planarity: The pyrazine ring and carboxylate group in the methyl analog are nearly coplanar (5.4° dihedral) . Difluoromethyl substitution is expected to increase this angle to 8–12° due to steric repulsion between CF₂H and adjacent N atoms.
-
Hydrogen bonding: In the methyl compound, C–H⋯N/O interactions form layered sheets . The difluoromethyl derivative likely exhibits additional C–F⋯H–C contacts (2.8–3.2 Å), creating a 3D network that improves thermal stability (predicted m.p. 142–145°C vs. 98°C for methyl analog).
Spectroscopic signatures:
-
¹⁹F NMR: Two doublets (δ -120 to -125 ppm, J₆₆Hz) confirm CF₂H group.
-
IR: Strong C=O stretch at 1725 cm⁻¹ (ester), absent in carboxylic acid intermediates.
Pharmaceutical Applications
As a precursor to BACE1 inhibitors, methyl 5-(difluoromethyl)pyrazine-2-carboxylate is amidated to yield 5-(difluoromethyl)pyrazine-2-carboxamide derivatives. These compounds exhibit IC₅₀ values of 2–10 nM against BACE1, reducing amyloid-β40/42 production by 70–90% in neuronal cell lines .
Mechanistic advantages:
-
Metabolic stability: Difluoromethyl substitution reduces CYP450-mediated oxidation, increasing half-life (t₁/₂ = 6.2 hr in human hepatocytes vs. 1.8 hr for methyl analog).
-
Blood-brain barrier permeability: LogP of 1.2 (calculated) vs. 0.7 for non-fluorinated analogs enhances CNS penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume